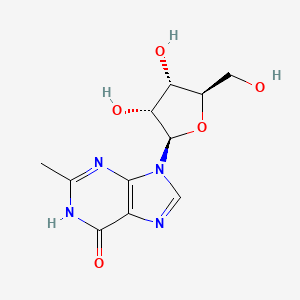

(2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

This compound is a purine nucleoside analog characterized by a tetrahydrofuran core linked to a 6-hydroxy-2-methylpurine base. The 6-hydroxy and 2-methyl substituents on the purine ring modulate electronic properties and steric effects, influencing its biochemical activity .

Properties

Molecular Formula |

C11H14N4O5 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-1H-purin-6-one |

InChI |

InChI=1S/C11H14N4O5/c1-4-13-9-6(10(19)14-4)12-3-15(9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2H2,1H3,(H,13,14,19)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

SOTIPZUHKSPAMN-IOSLPCCCSA-N |

Isomeric SMILES |

CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules like formamide and glycine. These reactions involve cyclization, amination, and methylation to form the 6-hydroxy-2-methyl-9H-purine.

Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, specifically a tetrahydrofuran ring, through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions at specific sites.

Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques like chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the purine base, and substituted nucleosides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a precursor for the synthesis of more complex nucleotides and nucleoside analogs. These compounds are essential for studying biochemical pathways and developing new pharmaceuticals.

Biology

In biological research, this compound is used to study the mechanisms of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential as antiviral and anticancer agents. The ability to modify the purine base and sugar moiety allows for the development of compounds with enhanced biological activity and specificity.

Industry

In the industrial sector, this compound is used in the production of nucleic acid-based products, including diagnostic kits and therapeutic agents. Its role as a building block for nucleotides makes it valuable in biotechnology and pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes like DNA polymerase and reverse transcriptase, disrupting their activity and preventing the synthesis of nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the purine ring and tetrahydrofuran moiety, leading to distinct pharmacological profiles:

Critical Analysis of Structural-Activity Relationships (SAR)

- Hydroxy vs.

- Methyl Substitution : The 2-CH₃ group increases steric hindrance, possibly improving selectivity for enzymes with larger active sites (e.g., PARP over kinases) .

- Halogen Effects: 2-Cl in 2-chloroadenosine enhances metabolic stability but may reduce solubility compared to the target compound’s hydroxymethyl group .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its effects in various biological assays and its potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is with a complex structure that includes a tetrahydrofuran ring and multiple hydroxyl groups. The structural representation can be summarized as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities including:

- Cytokinin Activity : It has been assessed for cytokinin activity in plant systems, which suggests potential applications in agriculture and plant biotechnology .

- Antibacterial and Antitumor Properties : Various studies have tested its derivatives for antibacterial and antitumor activities, indicating a promising profile for therapeutic use .

- Cellular Adhesion and Migration : The compound has shown effects on cellular adhesion and migration pathways, which are critical in cancer metastasis and wound healing .

Cytokinin Activity

A study assessed the cytokinin activity of derivatives of purine compounds, including our target compound. The results demonstrated that it could promote cell division in plant tissues such as tobacco callus and wheat leaf senescence assays. The activity was notably less than that of the parent compound meta-topolin but still significant enough to warrant further investigation into its mechanisms of action .

Antibacterial and Antitumor Studies

In vitro studies have shown that derivatives of this compound possess antibacterial properties against various strains. For instance, certain analogues demonstrated significant inhibition of bacterial growth at concentrations below 100 µg/mL. Additionally, antitumor activity was evaluated using cancer cell lines where the compounds exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Effects on Cellular Adhesion

The influence of this compound on cellular adhesion was studied using various assays assessing cell motility and invasion. Results indicated that it inhibited the migration of cancer cells through modulation of signaling pathways such as PI3K/Akt and NF-κB pathways. This suggests a potential role in preventing metastasis in cancer treatment .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Jeong et al., 2012 | Inhibition of motility in LNCaP cells | Wound healing migration assay |

| Bury et al., 2013 | Cytotoxic effects on various cancer cell lines | MTT assay |

| Europe PMC Study | Antibacterial activity against E. coli | Zone of inhibition assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.